molecular formula C4H10ClN B1589339 2-Methylallylamine hydrochloride CAS No. 28148-54-1

2-Methylallylamine hydrochloride

Cat. No. B1589339
CAS RN: 28148-54-1
M. Wt: 107.58 g/mol
InChI Key: IOXCSDPJYGPYFW-UHFFFAOYSA-N
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Description

2-Methylallylamine hydrochloride, also known as 2-Methyl-2-propen-1-amine hydrochloride, is an organic compound with the molecular formula C4H10ClN . It has a molecular weight of 107.58 . It is used as a reactant in the preparation of various compounds .


Synthesis Analysis

2-Methylallylamine hydrochloride is used as a reactant in the preparation of platinum cyclometalated N-heterocyclic carbene complexes with chiral phosphines as catalysts . It is also used in the preparation of oxoazetidinylbutenyl acetamides via rhodium-catalyzed hydroformylation .


Molecular Structure Analysis

The linear formula of 2-Methylallylamine hydrochloride is H2C=C(CH3)CH2NH2 · HCl . The structure of this compound includes a hydrochloride group attached to a 2-methylallylamine molecule .


Chemical Reactions Analysis

2-Methylallylamine hydrochloride is an alkylating agent that reacts with nucleophilic groups . It has been used in the synthesis of various compounds, including platinum cyclometalated N-heterocyclic carbene complexes and oxoazetidinylbutenyl acetamides .


Physical And Chemical Properties Analysis

2-Methylallylamine hydrochloride is a solid substance . It has a melting point of 179-184 °C . The boiling point is 83.5ºC at 760mmHg .

Scientific Research Applications

Application 1: Preparation of Platinum Cyclometalated N-Heterocyclic Carbene Complexes

  • Scientific Field : Chemistry
  • Summary of Application : 2-Methylallylamine hydrochloride is used as a reactant in the preparation of platinum cyclometalated N-heterocyclic carbene complexes .
  • Results or Outcomes : The outcome of this application is the formation of platinum cyclometalated N-heterocyclic carbene complexes . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Application 2: Preparation of Oxoazetidinylbutenyl Acetamides

  • Scientific Field : Chemistry
  • Summary of Application : 2-Methylallylamine hydrochloride is used as a reactant in the preparation of oxoazetidinylbutenyl acetamides via rhodium-catalyzed hydroformylation .
  • Results or Outcomes : The outcome of this application is the formation of oxoazetidinylbutenyl acetamides . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Application 3: Preparation of Polymeric Particles Incorporating Polymerizable Perylene-Bisimide Fluorophore

  • Scientific Field : Chemistry
  • Summary of Application : 2-Methylallylamine hydrochloride is used as a reactant in the preparation of highly monodisperse polymeric particles incorporating polymerizable perylene-bisimide fluorophore .
  • Results or Outcomes : The outcome of this application is the formation of highly monodisperse polymeric particles incorporating polymerizable perylene-bisimide fluorophore . The specific results, including any quantitative data or statistical analyses, are not provided in the source.

Safety And Hazards

2-Methylallylamine hydrochloride is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using personal protective equipment .

Future Directions

While there is limited information available on the future directions of 2-Methylallylamine hydrochloride, its role as a reactant in various chemical reactions suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

2-methylprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c1-4(2)3-5;/h1,3,5H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXCSDPJYGPYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474606
Record name 2-Methylallylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylallylamine hydrochloride

CAS RN

28148-54-1
Record name 2-Methylallylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylallylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
E Baquerizo, A Robles, B Ramos - inis.iaea.org
[en] It has been developed a new synthesis method to obtain 2-methylallylamine hydrochloride, predecessor of the Cu (MIBI) 4 BF 4 compound which constitutes the formulation …
Number of citations: 0 inis.iaea.org
C Thongyoi, J Sangsuriyan, N Poramatikul… - inis.iaea.org
… 2-methylallylamine hydrochloride and ethylformate to obtain N-(2-methylallyl) formamide followed by methoxylation and demercuration reactions to get methoxyisobuty1 formamide …
Number of citations: 0 inis.iaea.org
G Ferro-Flores, L Ramirez-Garcia… - … of radioanalytical and …, 1994 - akjournals.com
… RESULTS AND DISCUSSION Our pathway to the synthesis of the title product started with 2-methylallylamine hydrochloride afforded the corresponding isonitrile in 53% yield. Its spectro…
Number of citations: 3 akjournals.com
P Piyakulawat, D Polpanich, R Thiramanas… - Advanced Materials …, 2010 - Trans Tech Publ
… The polymerizable perylene-bisimide fluorophore can be synthesized by condensation reaction of 3,4,9,10-perylenetetracarboxylic dianhydride and 2-methylallylamine hydrochloride …
Number of citations: 2 www.scientific.net
A Van Aswegen, AJ Van Wyk, CP Herbst… - International Journal of …, 1989 - Elsevier
The initial experience with a new 99m Tc labelled myocardial perfusion agent, ethoxy methylpropyl isonitrile (EMI), is described in the primate as model. Rapid biliary clearance of EMI …
Number of citations: 3 www.sciencedirect.com
J Kim, Y Zhang, C Ran, LM Sayre - Bioorganic & medicinal chemistry, 2006 - Elsevier
Various 2- and 3-haloallylamines were synthesized and evaluated as inhibitors of the quinone-dependent bovine plasma amine oxidase (BPAO). 3-Haloallylamines, which were …
Number of citations: 33 www.sciencedirect.com
SH Hong, RH Grubbs - Journal of the American Chemical Society, 2006 - ACS Publications
… Allyl-2-methylallylamine hydrochloride 19 was cyclized to generate a trisubstituted olefin 20 with relatively lower yield (entry 4). For reasons not yet fully understood, RCM of …
Number of citations: 436 pubs.acs.org
D Polpanich, U Asawapirom, R Thiramanas… - Materials Chemistry and …, 2011 - Elsevier
… For imidation reaction, the dianhydride compounds [3 and 5] (0.5 mmol), zinc acetate (39.87 mg, 0.25 mmol) and 2-methylallylamine hydrochloride (118.34 mg, 1.1 mmol) were …
Number of citations: 20 www.sciencedirect.com
S Stankovic, S Catak, M D'hooghe… - The Journal of …, 2011 - ACS Publications
… The synthesis of 2,3-dibromo-2-methylpropylamine hydrobromide 5 commenced with the imination of benzaldehyde using 2-methylallylamine hydrochloride 4 in dichloromethane in the …
Number of citations: 43 pubs.acs.org
M SUGIYAMA, T SAKAMOTO, K TABATA… - Chemical and …, 1989 - jstage.jst.go.jp
… 2-Mercapto-3—(2-methy1—2—propeny1)thieno[3,2-d ]pyrimidin-4(3H)~one (Se) (General Procedure) A mixture of 7a” (2.00 g), 2-methylallylamine hydrochloride (1.30 g) and EtsN (…
Number of citations: 40 www.jstage.jst.go.jp

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